2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine
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Overview
Description
“2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” includes a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives often involve the exchange of chlorine and fluorine atoms, as well as the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a pyridine in the structure of TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Interaction with Iodine : The compound's interaction with iodine was explored, leading to the formation of a n–σ* complex. This complex's structure was analyzed through UV-spectroscopy and X-ray diffraction, revealing a unique crystal structure with specific hydrogen bonds and interatomic distances (Chernov'yants et al., 2011).
Synthesis and Reactions with Other Compounds : A study investigated the compound's reactions with various active halogen-containing compounds, leading to the synthesis of heterocyclic compounds. These synthesized compounds were characterized by IR, 1H-NMR, mass spectra, and elemental analyses (Attaby et al., 2014).
Molecular and Crystalline Structure Analysis : The reaction of this compound with other heterocyclic aldehydes was studied, resulting in new heterocyclic aldimines. Their molecular and crystalline structures were determined by X-ray structural analysis (Iovel' et al., 2003).
Application in Chemistry
Development of Palladium Complexes : The compound was used in synthesizing palladium(II) complexes. These complexes were evaluated for catalyzing the polymerization of ethylene, showcasing the compound's potential in catalysis (Motswainyana et al., 2011).
Synthesis of Pyridine Derivatives : The compound played a role in synthesizing various pyridine derivatives. The pKa of these derivatives was measured, providing insights into their basicity and acid-base re-equilibration in excited states (Ballistreri et al., 1998).
Anticancer Potential : Derivatives of the compound were synthesized and evaluated for their topoisomerase inhibitory activity and cytotoxicity against human cancer cell lines. This study highlights the compound's potential role in developing anticancer agents (Kadayat et al., 2015).
Miscellaneous Applications
Use as Intermediates in Pharmaceuticals : The compound's role as an intermediate in pharmaceuticals, agrochemicals, biochemicals, especially in herbicides, was summarized. This study also outlined the current research situation and future trends in its applications (Zheng-xiong, 2004).
Spectroscopic and Optical Studies : The compound's spectroscopic characterization was conducted using Fourier Transform-Infrared and Nuclear Magnetic Resonance spectroscopies. These studies also examined the compound's nonlinear optical properties and interaction with DNA (Vural & Kara, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NOS/c12-11(13,14)8-3-4-10(15-6-8)17-7-9-2-1-5-16-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXRVIMNNKJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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